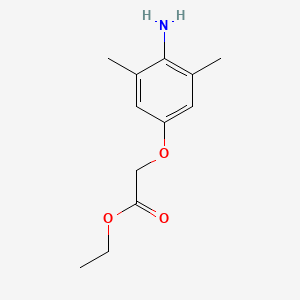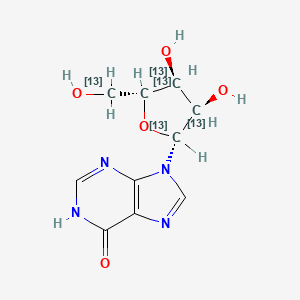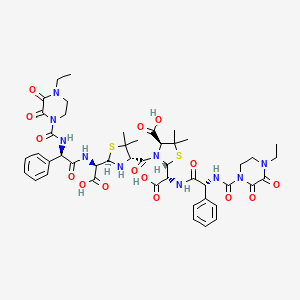
Piperacillin Thiazolamide Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperacillin Thiazolamide Dimer is a derivative of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Thiazolamide Dimer involves the reaction of Piperacillin with Thiazolamide derivatives. One efficient method includes the use of a one-pot multicomponent procedure where 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: Piperacillin Thiazolamide Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the thiazole ring, can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various Piperacillin Thiazolamide derivatives with modified antibacterial and pharmacological properties .
科学的研究の応用
Piperacillin Thiazolamide Dimer has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel antibiotics and antimicrobial agents.
Biology: Studied for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Investigated for its efficacy in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new materials with antimicrobial properties
作用機序
The mechanism of action of Piperacillin Thiazolamide Dimer involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacterial cells eventually lyse due to the ongoing activity of cell wall autolytic enzymes .
類似化合物との比較
Piperacillin: A broad-spectrum antibiotic used in combination with tazobactam.
Thiazolamide Derivatives: Compounds containing thiazole rings with various biological activities, including antimicrobial and antifungal properties
Uniqueness: Piperacillin Thiazolamide Dimer stands out due to its combined structural features, which enhance its antibacterial efficacy and broaden its spectrum of activity.
特性
分子式 |
C46H56N10O15S2 |
|---|---|
分子量 |
1053.1 g/mol |
IUPAC名 |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C46H56N10O15S2/c1-7-52-19-21-54(37(62)35(52)60)43(70)49-25(23-15-11-9-12-16-23)31(57)47-27(40(64)65)33-51-29(45(3,4)72-33)34(59)56-30(42(68)69)46(5,6)73-39(56)28(41(66)67)48-32(58)26(24-17-13-10-14-18-24)50-44(71)55-22-20-53(8-2)36(61)38(55)63/h9-18,25-30,33,39,51H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,70)(H,50,71)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27+,28+,29+,30+,33-,39-/m1/s1 |
InChIキー |
JZPIEHSTAJLWMP-WGFJGCAFSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)N4[C@H](SC([C@@H]4C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)N4C(SC(C4C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
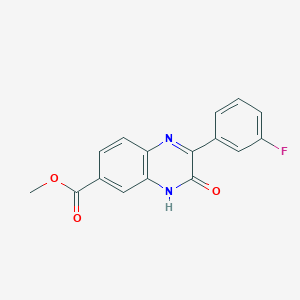
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

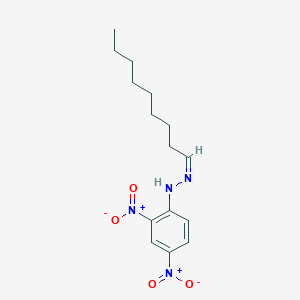
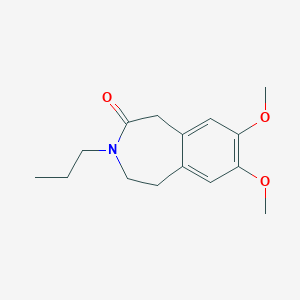
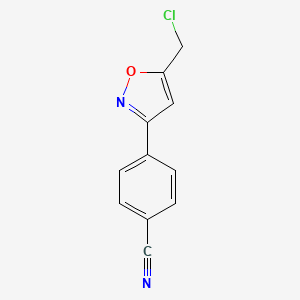
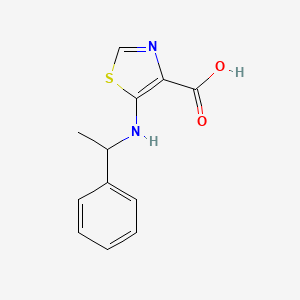
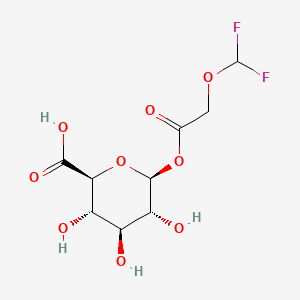
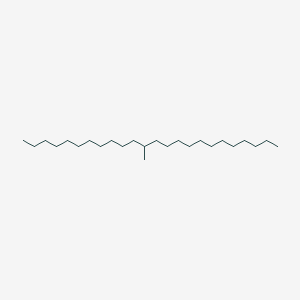

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
